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molecular formula C12H13NO B8550614 3-Chroman-4-ylpropionitrile

3-Chroman-4-ylpropionitrile

Cat. No. B8550614
M. Wt: 187.24 g/mol
InChI Key: ONBPWSKYOWPMLB-UHFFFAOYSA-N
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Patent
US08877779B2

Procedure details

To a solution of chroman-4-ylmethyl methanesulfonate in ethanol (650 ml) was added potassium cyanide (9.23 g), and the mixture was stirred with heating under reflux for 15 hr. After cooling to room temperature, the mixture was concentrated under reduced pressure, water was added to the obtained residue, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 3-chroman-4-ylpropionitrile.
Name
chroman-4-ylmethyl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[O:10][CH2:9][CH2:8]1)(=O)=O.[C-]#[N:18].[K+].[CH2:20](O)[CH3:21]>>[O:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]([CH2:6][CH2:21][C:20]#[N:18])[CH2:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
chroman-4-ylmethyl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC1CCOC2=CC=CC=C12
Name
Quantity
9.23 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
650 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hr
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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